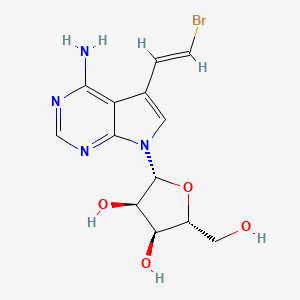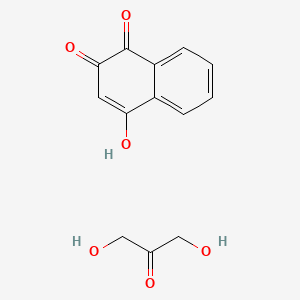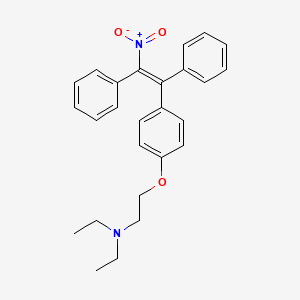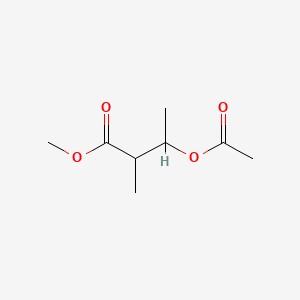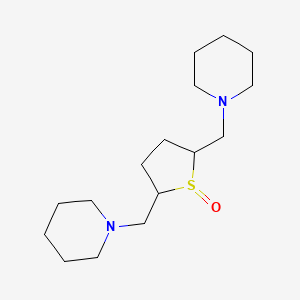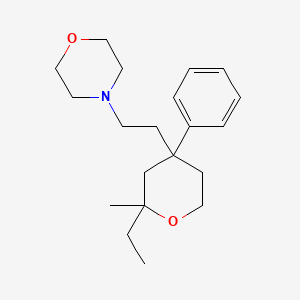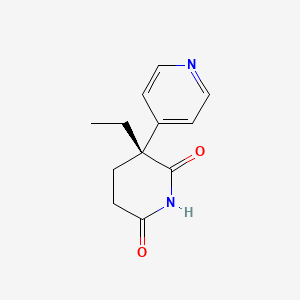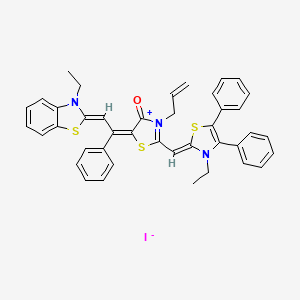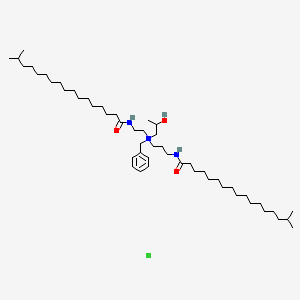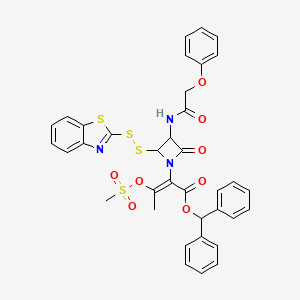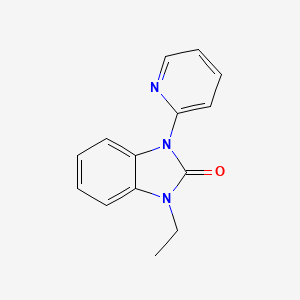
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This method typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times.
Another method involves the transformation of benzimidazolium salts, which can be achieved through ring opening and unusual C–O bond cleavage of an alkoxide . Additionally, the synthesis from arylureas and a Curtius reaction of anthranilic acids or phthalic anhydrides are also viable pathways .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale cyclocarbonylation processes with optimized reaction conditions to ensure high yields and purity. The use of catalysts such as CO2 with [DBUH][AcO] or Pd(OAc)2 can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptors in the central nervous system, modulating neurotransmitter release and exerting its therapeutic effects . Additionally, its inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for its antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-2-oxo-2,3-dihydrobenzimidazole: Similar in structure but lacks the pyridine ring.
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Contains methyl groups instead of ethyl and pyridinyl groups.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: Features an amino group at the 5-position.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is unique due to its combination of a benzimidazole core with a pyridine ring, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
89659-88-1 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-ethyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C14H13N3O/c1-2-16-11-7-3-4-8-12(11)17(14(16)18)13-9-5-6-10-15-13/h3-10H,2H2,1H3 |
Clé InChI |
RVTUOJYFHCOGFR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




